![molecular formula C14H13NO5 B14353024 [2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate CAS No. 92995-38-5](/img/structure/B14353024.png)
[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is a complex organic compound with a unique structure that includes an oxazole ring and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the methoxy group and the acetate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for therapeutic development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for applications in areas such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: This compound is an analogue of ketamine and shares some structural similarities with [2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate.
Other Aromatic Ketones: Compounds like aromatic ketones can undergo similar chemical reactions and have comparable applications in synthetic chemistry.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
92995-38-5 |
|---|---|
Formule moléculaire |
C14H13NO5 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C14H13NO5/c1-8-15-11(14(17)19-8)6-10-4-5-12(18-3)13(7-10)20-9(2)16/h4-7H,1-3H3/b11-6+ |
Clé InChI |
NHWRTLRYGLPIGJ-IZZDOVSWSA-N |
SMILES isomérique |
CC1=N/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC(=C(C=C2)OC)OC(=O)C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


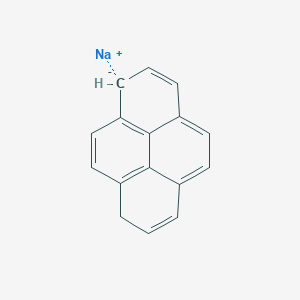
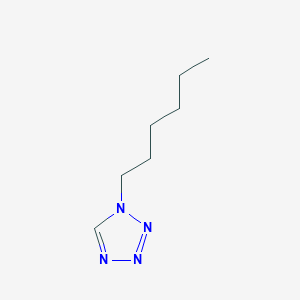
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
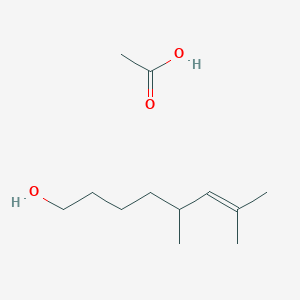
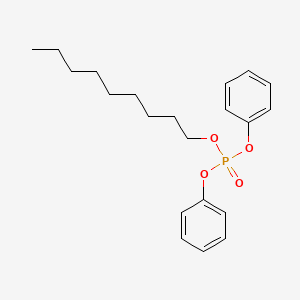
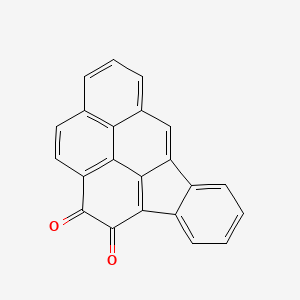
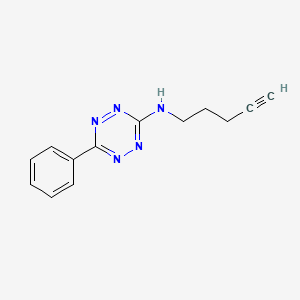
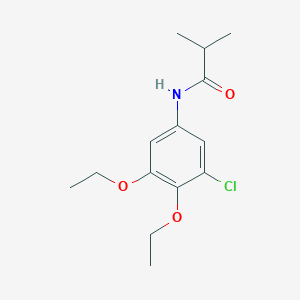
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)

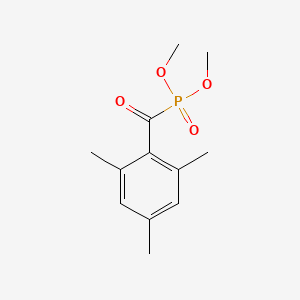
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)


